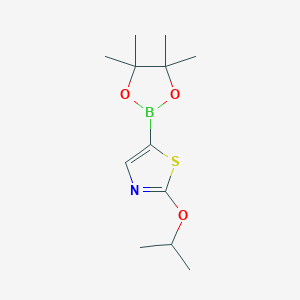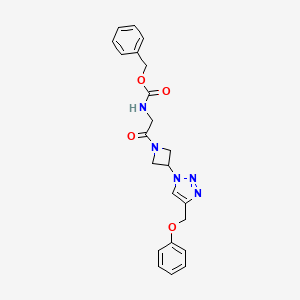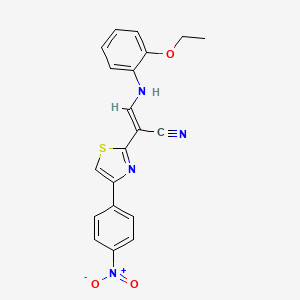![molecular formula C21H14ClFN6O2 B2472673 N-(4-fluorophenyl)-6,7-dimethoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine CAS No. 1112349-50-4](/img/structure/B2472673.png)
N-(4-fluorophenyl)-6,7-dimethoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine” is a piperidine derivative and can be used as a pharmaceutical intermediate . It is also used as a reactant in the synthesis of Pimavanserin .
Molecular Structure Analysis
The molecular formula of “N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine” is C13H19FN2 . The molecular weight is 222.3 .Physical And Chemical Properties Analysis
The density of “N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine” is 1.07. It has a boiling point of 305℃ and a flash point of 138℃ .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is synthesized via a cyclization process involving lithium alkylamide reagents and ketimines derived from certain anilines and methyl halophenyl ketones. This process efficiently cyclizes the ketimines to quinolines under mild conditions (Strekowski et al., 1996).
Anticancer Potential
- 4-aminoquinoline derivatives, including compounds similar to the one , have shown potent cytotoxic effects on human breast tumor cell lines, indicating their potential as anticancer agents (Zhang et al., 2007).
Anti-Tubercular Activity
- Compounds related to 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine have been identified as novel inhibitors of Mycobacterium tuberculosis, suggesting possible applications in the treatment of tuberculosis (Asquith et al., 2019).
Antimicrobial Activity
- Piperidine conjugated quinoxalines, structurally similar to the compound , have been synthesized and evaluated for antimicrobial activity, particularly against Salmonella paratyphi, suggesting potential use in combating foodborne pathogens (Sadashiva et al., 2022).
Future Directions
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN6O2/c1-12-5-6-14(22)8-17(12)29-20-16(9-25-29)21(30)28(11-24-20)10-18-26-19(27-31-18)13-3-2-4-15(23)7-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVCLGVSNLEAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-6,7-dimethoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-sulfamoyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2472594.png)


![Ethyl 4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2472598.png)






![2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2472610.png)

![1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472612.png)